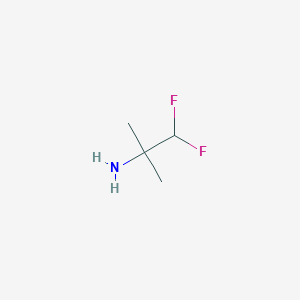

1,1-Difluoro-2-methylpropan-2-amine

Description

1,1-Difluoro-2-methylpropan-2-amine (C₄H₉F₂N) is a fluorinated aliphatic amine characterized by a geminal difluoro group and a tertiary amine structure. Its molecular formula, SMILES (CC(C)(C(F)F)N), and InChIKey (SYTBFGGNMOJFEU-UHFFFAOYSA-N) confirm its branched configuration with fluorine atoms at the 1-position and a methyl group at the 2-position . The hydrochloride salt form (CAS 1803583-55-2) is stabilized under inert storage conditions, with a molecular weight of 145.58 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of fluorinated building blocks for drug discovery . Its structural rigidity and fluorine-enhanced lipophilicity make it valuable for modulating physicochemical properties in lead optimization .

Properties

IUPAC Name |

1,1-difluoro-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2N/c1-4(2,7)3(5)6/h3H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTBFGGNMOJFEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-difluoro-2-methylpropan-2-amine typically involves the fluorination of 2-methylpropan-2-amine. One common method is the reaction of 2-methylpropan-2-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for efficiency, safety, and cost-effectiveness, often involving continuous flow reactors to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: 1,1-Difluoro-2-methylpropan-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction Reactions: The compound can be reduced to form simpler amines or hydrocarbons.

Common Reagents and Conditions:

Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly used.

Major Products Formed:

Substitution: Products include iodinated or brominated derivatives.

Oxidation: Products include nitroso or nitro derivatives.

Reduction: Products include simpler amines or hydrocarbons.

Scientific Research Applications

Scientific Research Applications

1,1-Difluoro-2-methylpropan-2-amine has several notable applications across different scientific domains:

Chemistry

- Building Block for Synthesis: It serves as a crucial intermediate in synthesizing more complex fluorinated organic compounds. Its unique structure allows for diverse substitution reactions, enabling the formation of various derivatives.

Biology

- Biological Activity Studies: The compound is under investigation for its potential interactions with biomolecules. Preliminary studies suggest it may influence enzyme activity and receptor binding, making it a candidate for therapeutic applications .

Medicine

- Pharmaceutical Applications: Ongoing research explores its potential as a pharmaceutical intermediate or active ingredient. Notably, it has shown promise in:

- Antitumor Activity: Acting as a selective antagonist of N-cadherin, implicated in tumor progression and metastasis, demonstrating anti-tumor and anti-angiogenic properties in vitro.

- Neuropharmacological Potential: Its ability to penetrate the blood-brain barrier suggests applications in treating neurodegenerative diseases such as Alzheimer's.

Industry

- Development of Specialty Chemicals: The compound is utilized in producing specialty chemicals with unique properties due to its fluorinated structure. This includes applications in materials science where specific reactivity or stability is required.

Case Studies

Several documented studies highlight the effects and applications of this compound:

Antitumor Activity:

A study indicated that this compound acts as a selective antagonist of N-cadherin. It exhibited significant anti-tumor effects in vitro by inhibiting cell migration associated with cancer progression.

Neuropharmacological Applications:

Research shows that this compound may influence neurotransmitter systems, suggesting potential therapeutic uses for neurodegenerative conditions. Its capacity to cross the blood-brain barrier enhances its pharmacological prospects.

Enzymatic Studies:

Investigations into enzyme interactions revealed that this compound can significantly alter enzyme kinetics. Such studies provide insights into its pharmacodynamics and potential therapeutic mechanisms.

Mechanism of Action

The mechanism of action of 1,1-difluoro-2-methylpropan-2-amine involves its interaction with molecular targets through its amine and fluorine functional groups. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Fluorinated Aliphatic Amines

- 1-(Difluoromethyl)cyclopropan-1-amine (C₄H₇F₂N): Features a cyclopropane ring with a difluoromethyl group.

- 4,4-Difluorocyclohexan-1-amine (C₆H₁₁F₂N): A cyclohexane derivative with axial fluorine atoms. The chair conformation of the ring enhances metabolic stability but reduces solubility relative to the acyclic target compound .

- 1-Cyclohexyl-1,1-difluoro-2-methylpropan-2-amine hydrochloride (C₁₀H₁₈ClF₂N): A chiral variant with a cyclohexyl substituent.

Aromatic Fluorinated Amines

- 1-(1-Benzofuran-2-yl)-N-methylpropan-2-amine (C₁₃H₁₅NO): Contains a benzofuran moiety, which introduces π-π stacking capabilities absent in the aliphatic target compound. The aromatic system increases UV absorbance, a property leveraged in analytical detection .

Nucleoside Analogues with Fluorinated Moieties

While structurally distinct, 2',2'-difluorodeoxycytidine (dFdC, Gemcitabine) (C₉H₁₁F₂N₃O₄) provides insights into fluorine’s role in biological activity. Key comparisons include:

- Mechanism of Action: dFdC inhibits DNA synthesis via incorporation of its triphosphate (dFdCTP) into DNA, causing chain termination. The geminal difluoro group enhances dFdCTP’s binding affinity to DNA polymerases (apparent Ki = 11.2–14.4 µM) compared to non-fluorinated analogues like ara-C .

- Metabolic Stability : dFdC’s difluoro group reduces deamination rates, prolonging intracellular retention (t₁/₂ = 3.9–16 h) and enhancing cytotoxicity . In contrast, 1,1-difluoro-2-methylpropan-2-amine’s stability is attributed to steric shielding of the amine group by the methyl and fluorine substituents .

Physicochemical and Pharmacokinetic Properties

Biological Activity

1,1-Difluoro-2-methylpropan-2-amine (DFMPA) is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of DFMPA, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : CHFN

SMILES Notation : CC(C)(C(F)F)N

InChIKey : SYTBFGGNMOJFEU-UHFFFAOYSA-N

The compound features two fluorine atoms attached to the first carbon of a propanamine backbone, which enhances its lipophilicity and metabolic stability. The presence of the amine group allows for hydrogen bonding and ionic interactions with biological targets, making DFMPA a candidate for various pharmacological applications.

DFMPA's biological activity primarily stems from its interaction with specific molecular targets, including enzymes and receptors. The fluorine atoms increase the compound's binding affinity to these targets, potentially modulating their activity. This mechanism is crucial for its pharmacological effects, which may include:

- Enzyme Inhibition : DFMPA may inhibit enzymes involved in various metabolic pathways.

- Receptor Modulation : It can interact with receptors that play roles in neurotransmission and other physiological processes.

Biological Activity Overview

Research indicates that DFMPA exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although specific mechanisms remain to be elucidated.

- Neuropharmacological Effects : Given its structural similarity to other amines known to affect the central nervous system, DFMPA may influence neurochemical pathways.

- Anti-inflammatory Activity : Similar compounds have shown anti-inflammatory properties, suggesting that DFMPA may also possess this capability .

Table 1: Summary of Biological Activities

Case Study Example

A study investigating the structure-activity relationship (SAR) of fluorinated amines highlighted that compounds similar to DFMPA exhibit enhanced binding affinities to certain receptors compared to their non-fluorinated counterparts. This suggests that the incorporation of fluorine could be a strategic modification for developing new therapeutics targeting neurological disorders .

Safety and Toxicology

DFMPA is classified as harmful if swallowed and causes skin irritation. These safety concerns necessitate careful handling in laboratory settings and further toxicological studies to assess its safety profile comprehensively .

Q & A

Q. Methodological Insight :

- Step 1 : Select a fluorinated precursor (e.g., pentafluoropyridine derivatives).

- Step 2 : Optimize nucleophilic substitution (e.g., NaNH₂ or NaN₃ in polar aprotic solvents).

- Step 3 : Introduce methyl groups via Grignard or alkylation reactions under inert atmospheres .

How can enantiopure this compound be obtained, and what chiral resolution methods are effective?

Advanced Research Question

Chiral resolution of racemic mixtures is essential for studying enantiomer-specific biological activity. Techniques include:

- Chiral Chromatography : Use columns with chiral stationary phases (e.g., cellulose derivatives).

- Kinetic Resolution : Employ enzymes like transaminases, which selectively catalyze one enantiomer in asymmetric synthesis . For example, transaminase-mediated synthesis achieved enantiopure 1-phenylpropan-2-amine derivatives with >99% enantiomeric excess .

Data Contradiction Note :

Some studies report lower yields in enzymatic resolutions due to substrate specificity, necessitating empirical optimization of enzyme-substrate pairs .

What spectroscopic and crystallographic methods are suitable for characterizing this compound?

Basic Research Question

- NMR : ¹⁹F NMR is critical for identifying fluorine environments; δ -120 to -150 ppm typically indicates CF₂ groups .

- X-ray Crystallography : Resolve molecular geometry, as demonstrated for structurally similar compounds like 1-methoxy-2-methylpropan-2-aminium salts, which revealed hydrogen-bonding networks and torsion angles .

Table 1 : Key Characterization Parameters

| Method | Key Observations | Reference |

|---|---|---|

| ¹⁹F NMR | CF₂ groups at δ -135 ppm | |

| X-ray | C-F bond length: 1.35–1.40 Å | |

| IR | N-H stretch: 3300–3500 cm⁻¹ |

How do steric and electronic effects of the difluoromethyl group influence reactivity in cross-coupling reactions?

Advanced Research Question

The CF₂ group introduces steric hindrance and electron-withdrawing effects, altering reaction pathways:

- Steric Effects : Bulky CF₂ groups may slow Suzuki-Miyaura couplings; Pd(PPh₃)₂Cl₂ with K₂CO₃ in dioxane at 100°C achieved 20.5–34.0% yields in analogous biphenylamine syntheses .

- Electronic Effects : Fluorine’s electronegativity deactivates aromatic rings, requiring harsher conditions for electrophilic substitutions .

Contradiction Analysis :

While some studies report successful coupling with Pd catalysts, others note incomplete conversions due to fluorine’s destabilization of transition states .

What strategies mitigate toxicity and environmental hazards during large-scale synthesis?

Advanced Research Question

- Waste Management : Use Fe/NH₄Cl systems to reduce nitro intermediates (common in amine synthesis) with lower toxicity .

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

- Safety Protocols : Follow guidelines for fluorinated compounds, including fume hood use and HF-neutralizing agents .

How can computational modeling predict the biological activity of this compound derivatives?

Advanced Research Question

Q. Methodological Insight :

- Step 1 : Optimize molecular geometry via DFT (e.g., B3LYP/6-31G*).

- Step 2 : Validate docking poses with MD simulations to assess binding stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.